

Azocyclotin application techniques for fruit trees and vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Azocyclotin: Historical Application and Toxicological Profile

WARNING: **Azocyclotin** is an organotin acaricide that is banned or considered obsolete in many jurisdictions, including the European Union, due to its high toxicity to humans and the environment.[1][2][3][4] It is classified as highly toxic to mammals, a severe skin and eye irritant, and fatal if inhaled.[1][5][6] This document is intended for researchers, scientists, and drug development professionals for informational and historical purposes only. It is not a guide for the use of this hazardous and regulated substance. Extreme caution should be exercised when handling this compound in a research setting.

Introduction

Azocyclotin (IUPAC name: tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin) is an organotin compound formerly used as a long-acting contact acaricide to control all motile stages of spider mites on a variety of crops.[7][8] Its mode of action is the inhibition of mitochondrial ATP synthase, which disrupts oxidative phosphorylation and cellular energy formation.[1][9] Due to significant health and environmental risks, its use has been discontinued in many parts of the world.[10][11][12] [13] The European Food Safety Authority (EFSA) could not complete a full risk assessment due to a lack of data, leading to proposals to lower Maximum Residue Limits (MRLs) to the limit of determination.[2][3][14]

Physicochemical Properties and Environmental Fate

Azocyclotin is a white powder with low aqueous solubility.[1][15] A critical characteristic is its rapid hydrolysis, especially in aqueous environments. It degrades to form cyhexatin (tricyclohexyltin hydroxide) and 1,2,4-triazole.[8][15] This hydrolysis is so rapid (DT90 \leq 10 minutes in water at pH 4, 7, or 9) that shortly after application, residues are often analytically indistinguishable from those of cyhexatin.[15][16]

- Environmental Persistence: While not expected to be persistent in soil, it may persist in aquatic systems.[1]
- Soil Mobility: **Azocyclotin** is expected to be immobile in soil due to a high estimated Koc value.[6]
- Bioaccumulation: It has a very high potential for bioconcentration in aquatic organisms.[1][6]

Toxicological Data

Azocyclotin exhibits high acute toxicity via inhalation, moderate toxicity orally, and low toxicity dermally.[5] Organotin compounds, in general, are known to be persistent, bioaccumulative, and toxic, with some acting as endocrine disruptors and neurotoxins.[17][18]

Table 1: Summary of Acute Toxicity Data for Azocyclotin

Study Type	Species	Route	Results	Reference
Acute Toxicity	Rat	Oral	LD50: 80 mg/kg bw	[5]
Acute Toxicity	Rat	Dermal	LD50: >5000 mg/kg bw	[5]
Acute Toxicity	Rat	Inhalation	LC50 (4-hr): ~0.02 mg/L	[5]
Skin Irritation	Rabbit	Dermal	Corrosive	[5]

| Eye Irritation | N/A | N/A | Causes serious eye damage |[6] |

Data synthesized from published toxicological evaluations.

Check Availability & Pricing

Historical Application Notes (For Informational Purposes Only)

Historically, **Azocyclotin** was formulated as a wettable powder (WP) and applied as a foliar spray to control phytophagous mites on crops such as fruit trees, grapevines, vegetables, and ornamentals.[1][7][8]

Table 2: Historical Application Rates and Resulting Residues

Crop	Historical Application Rate (Active Ingredient)	Pre-Harvest Interval (Days)	Residue Level (mg/kg)†	Country of Trial
Apple	0.3 kg/ha	7	Not Detected - 0.15	Germany
Apple	0.3 kg/ha	14	<0.05 - 0.05	Germany
Apple	0.37-0.75 kg/ha	14	0.05	New Zealand
Grapes	0.3 kg/ha	14	0.25	Germany
Grapes	0.3 kg/ha	21	0.2	Germany
Kidney Beans	N/A	21	Recommended Limit: 0.2	N/A

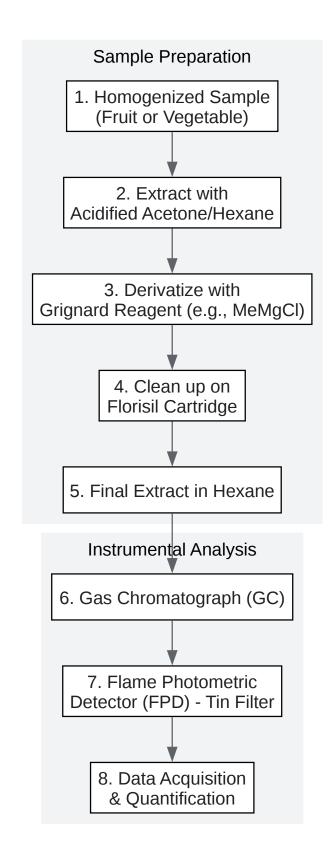
| Strawberry | N/A | 14 | Recommended Limit: 0.1* | N/A |

†*Residues refer to the sum of organotin compounds, expressed as **azocyclotin** or cyhexatin. [16] At or below the limit of determination. Data is historical and sourced from supervised trials conducted primarily in the 1970s.[16] These rates are not recommendations.

Experimental Protocols

Protocol: Residue Analysis in Plant Material (Historical Method)

Methodological & Application



This protocol is a generalized representation of historical gas chromatography methods used for determining organotin residues.[16] Modern methods often utilize UHPLC-MS/MS for greater sensitivity and specificity.[19][20]

- Extraction: Homogenize plant samples (e.g., fruit peels, whole vegetables) with an acidified acetone solution.[21] Partition the extract with hexane.
- Derivatization: React the residue in the hexane extract with an alkylating agent like
 ethylmagnesium bromide or methyl magnesium chloride.[16][21] This step converts the polar
 organotin hydroxides (cyhexatin) and oxides into more volatile, GC-amenable forms (e.g.,
 tricyclohexyl methyl tin).[16]
- Cleanup: Pass the derivatized extract through a Florisil or synthetic magnesium silicate cartridge to remove interfering co-extractives.[16][21]
- Analysis: Inject the cleaned-up sample into a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) using a filter specific for tin (e.g., 394 nm or 610 nm) for quantification.[16][21]
- Quantification: Compare peak areas from the sample to those from a calibration curve prepared using certified reference standards.

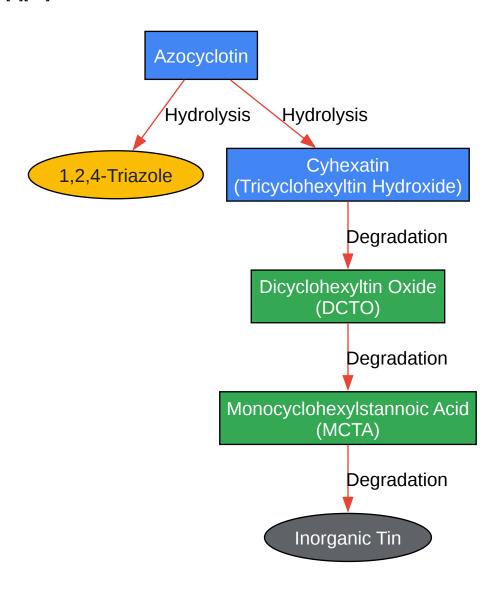

Click to download full resolution via product page

Fig 1. Generalized workflow for historical GC-FPD residue analysis.

Metabolism and Degradation Pathway

In plants, animals, and the environment, **Azocyclotin** rapidly hydrolyzes, splitting off the 1,2,4-triazole moiety to form tricyclohexyltin hydroxide, which is identical to the acaricide cyhexatin. [8][16] Cyhexatin is then further degraded through the stepwise loss of cyclohexyl rings to dicyclohexyltin oxide (DCTO) and monocyclohexylstannoic acid (MCTA), eventually leading to inorganic tin.[8][16]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Azocyclotin (Ref: BAY BUE 1452) [sitem.herts.ac.uk]
- 2. Maximum residue limits for azocyclotin and cyhexatin AGRINFO Platform [agrinfo.eu]
- 3. agrinfo.eu [agrinfo.eu]
- 4. Restrictions and bans | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. inchem.org [inchem.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Insecticide Pesticide & Acaricide Azocyclotin 25% Wp [rayfull.net]
- 8. Azocyclotin | C20H35N3Sn | CID 91634 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. irac-online.org [irac-online.org]
- 10. toxicfreefuture.org [toxicfreefuture.org]
- 11. Human exposure, biomarkers, and fate of organotins in the environment PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EU finally bans 2 very toxic pesticides including one of the Toxic 12 | PAN Europe [paneurope.info]
- 13. The EU will ban three problematic pesticides only to continue 15 more | PAN Europe [pan-europe.info]
- 14. Targeted review of maximum residue levels (MRLs) for azocyclotin and cyhexatin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. 460. Azocyclotin (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. EURL | Single Residue Methods | Method for the Analysis of Organotin Pesticides via LC-MS/MS [eurl-pesticides.eu]
- 21. mhlw.go.jp [mhlw.go.jp]
- To cite this document: BenchChem. [Azocyclotin application techniques for fruit trees and vegetables]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b141819#azocyclotin-application-techniques-for-fruit-trees-and-vegetables]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com